molecular formula C12H20S B1209704 2-n-Octylthiophene CAS No. 880-36-4

2-n-Octylthiophene

Cat. No.: B1209704
CAS No.: 880-36-4
M. Wt: 196.35 g/mol
InChI Key: GIFWAJGKWIDXMY-UHFFFAOYSA-N
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Description

2-n-Octylthiophene is an organic compound with the molecular formula C₁₂H₂₀S. It belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is known for its applications in various fields, including material science and medicinal chemistry .

Biochemical Analysis

Biochemical Properties

2-Octylthiophene plays a significant role in biochemical reactions, particularly in the synthesis of anti-atherosclerotic agents . It interacts with various enzymes and proteins, influencing their activity. For instance, 2-Octylthiophene has been shown to act as a metal complexing agent, which can affect the function of metalloproteins and enzymes that require metal cofactors . The nature of these interactions often involves the binding of 2-Octylthiophene to the active sites of these biomolecules, altering their conformation and activity.

Cellular Effects

The effects of 2-Octylthiophene on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 2-Octylthiophene can modulate the activity of various signaling molecules, leading to changes in cellular responses . For example, it may affect the expression of genes involved in lipid metabolism, thereby influencing cellular lipid levels and overall metabolic flux.

Molecular Mechanism

At the molecular level, 2-Octylthiophene exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . This binding often involves interactions with the sulfur atom in the thiophene ring, which can form coordination complexes with metal ions in the active sites of enzymes. Additionally, 2-Octylthiophene can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Octylthiophene can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 2-Octylthiophene remains relatively stable under controlled conditions, but its activity may decrease over time due to gradual degradation. Long-term exposure to 2-Octylthiophene can lead to sustained changes in cellular metabolism and function, which are important considerations for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 2-Octylthiophene vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-atherosclerotic activity . At higher doses, 2-Octylthiophene can become toxic, leading to adverse effects on cellular function and overall health . Threshold effects are often observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity.

Metabolic Pathways

2-Octylthiophene is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can be metabolized through oxidation and conjugation reactions, leading to the formation of various metabolites. These metabolic processes can influence the overall metabolic flux and levels of key metabolites in the cell.

Transport and Distribution

Within cells and tissues, 2-Octylthiophene is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its activity and function. For example, binding to lipid transport proteins can facilitate the distribution of 2-Octylthiophene to lipid-rich regions of the cell.

Subcellular Localization

The subcellular localization of 2-Octylthiophene is crucial for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, 2-Octylthiophene may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-n-Octylthiophene can be synthesized through several methods. One common approach involves the alkylation of thiophene with octyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide .

Industrial Production Methods: In industrial settings, this compound is often produced via catalytic processes. Nickel or palladium catalysts are frequently used in cross-coupling reactions to achieve high yields and selectivity. These methods are scalable and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-n-Octylthiophene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert it to thiol derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Bromine, nitric acid.

Major Products Formed:

Scientific Research Applications

2-n-Octylthiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-n-Octylthiophene involves its interaction with various molecular targets. In medicinal chemistry, it acts as a ligand that can bind to specific receptors or enzymes, modulating their activity. The sulfur atom in the thiophene ring plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 2-n-Octylthiophene is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. This makes it particularly suitable for applications requiring specific solubility, melting point, and reactivity characteristics .

Properties

IUPAC Name

2-octylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20S/c1-2-3-4-5-6-7-9-12-10-8-11-13-12/h8,10-11H,2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIFWAJGKWIDXMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70236753
Record name 2-n-Octylthiophene
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Molecular Weight

196.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

880-36-4
Record name 2-Octylthiophene
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Record name 2-n-Octylthiophene
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Record name 2-n-Octylthiophene
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Record name 2-octylthiophene
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Synthesis routes and methods

Procedure details

Thiophene (59.9 g, 0.713 mol) and dehydrated tetrahydrofran (hereinafter referred to as “THF”) (200 ml) were placed in a 1000-ml three-necked flask equipped with a 200-ml dropping funnel and a reflux tube. The solution was cooled to −78° C., and a solution (200 ml) of n-butyllithium (2.6 M) in n-hexane was added dropwise to the cooled solution over a period of about one hr. After the completion of the dropwise addition, the mixture was stirred at −78° C. for about one hr. Thereafter, the reaction temperature was raised to room temperature. At that temperature, the mixture was again stirred for one hr, and 1-bromooctane (91.8 g, 0.475 mol) was added dropwise thereto at 0° C. over a period of about one hr. After the completion of the dropwise addition, the reaction temperature was raised to room temperature, and, at that temperature, the mixture was stirred overnight. After the completion of the reaction, water (200 ml) was added, and the organic layer was extracted with diethyl ether, was dried over sodium sulfate, and was applied to column chromatography (n-hexane) to give an objective compound 2-octylthiophene as a yellow liquid (99.9 g, yield 97.8%). An NMR spectrum of the compound thus obtained was measured at room temperature with an NMR spectrometer (model JNM-LA400W, manufactured by Japan Electric Optical Laboratory). 1H-NMR (CDCl3, TMS/ppm): 0.88 (t, 3H, J=6.83 Hz), 1.28 (m, 10H), 1.67 (m, 2H), 2.81 (t, 2H, J=7.32 Hz), 6.77 (dd, 1H, J=0.976 Hz, J=3.90 Hz), 6.91 (dd, 1H, J=3.90 Hz, J=4.88 Hz), 7.10 (dd, 1H, J=0.976 Hz, J=4.88 Hz).
Quantity
59.9 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
91.8 g
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Yield
97.8%

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 2-Octylthiophene influence its application in organic solar cells?

A1: 2-Octylthiophene often serves as a building block in more complex molecules used in organic solar cells. For example, it can act as a terminal donor unit in A-Ar-A and Ar(A-D)2 type small molecules, where it's attached to an acceptor unit like diketopyrrolopyrrole (DPP) []. This specific structure, with 2-Octylthiophene as the donor and DPP as the acceptor, has demonstrated improved photovoltaic performance compared to similar molecules with different donor units []. The alkyl chain in 2-Octylthiophene contributes to solubility and film-forming properties, which are crucial for solution-processed organic solar cells [].

Q2: Can the composition of a fuel impact the effectiveness of 2-Octylthiophene removal using extractive desulfurization?

A2: Yes, research indicates that the efficiency of 2-Octylthiophene removal via extractive desulfurization is significantly influenced by the specific composition of the fuel being treated []. Studies using N,N-dimethylformamide (DMF) as a solvent showed varying degrees of sulfur removal and yield depending on whether the fuel was straight run gas oil (SRGO), cracked gas oil (CGO), or a mixture of the two []. This difference in extraction performance highlights the importance of considering fuel composition when designing and optimizing desulfurization processes.

Q3: Are there any known analytical methods for detecting and quantifying 2-Octylthiophene?

A3: While the provided research papers don't delve into specific analytical methods for 2-Octylthiophene, techniques like gas chromatography-mass spectrometry (GC-MS) are commonly used to analyze and quantify thiophene derivatives in various matrices.

Q4: Beyond organic solar cells, are there other applications where 2-Octylthiophene is being explored?

A5: While the provided abstracts primarily focus on 2-Octylthiophene in the context of organic electronics and material science, its use as a building block for modified electrodes has also been explored. For instance, researchers have investigated the electrochemical behavior of anthraquinones at electrodes modified with poly(2-octylthiophene-co-3,4-ethylenedioxythiophene) []. This suggests potential applications in areas like electrocatalysis and sensing.

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